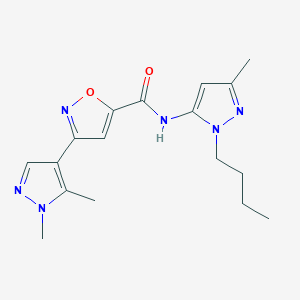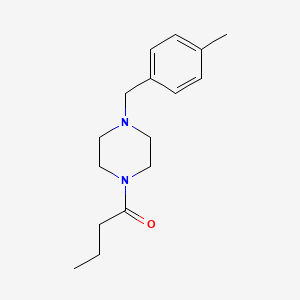
4-(2,5-dimethylphenoxy)-N-1,3-thiazol-2-ylbutanamide
Übersicht
Beschreibung
4-(2,5-dimethylphenoxy)-N-1,3-thiazol-2-ylbutanamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DMXB-A, and it has been studied for its potential therapeutic applications. In
Wirkmechanismus
DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). Activation of α7nAChR has been shown to have anti-inflammatory, neuroprotective, and analgesic effects. DMXB-A has been shown to activate α7nAChR in various tissues, including the brain, spleen, and intestine.
Biochemical and Physiological Effects:
Activation of α7nAChR by DMXB-A has been shown to have various biochemical and physiological effects. DMXB-A has been shown to decrease the production of pro-inflammatory cytokines in animal models of inflammatory bowel disease and sepsis. Additionally, DMXB-A has been shown to increase the production of neurotrophic factors in animal models of Alzheimer's disease and stroke. DMXB-A has also been shown to decrease pain behavior in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
DMXB-A has several advantages for lab experiments. It is a selective agonist of α7nAChR, which allows for the specific activation of this receptor. Additionally, DMXB-A has been shown to have low toxicity in animal studies. However, DMXB-A has limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, DMXB-A has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
For the study of DMXB-A include further exploration of its therapeutic applications, the development of novel analogs, and the elucidation of its mechanism of action.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and sepsis. DMXB-A has also been studied for its potential neuroprotective effects in animal models of Alzheimer's disease and stroke. Additionally, DMXB-A has been shown to have potential analgesic effects in animal models of neuropathic pain.
Eigenschaften
IUPAC Name |
4-(2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-5-6-12(2)13(10-11)19-8-3-4-14(18)17-15-16-7-9-20-15/h5-7,9-10H,3-4,8H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQVIFHMRXBDMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4751797.png)

![ethyl 2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4751807.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4751809.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4751831.png)
![N-[(2,4-dimethylphenyl)sulfonyl]-4-fluorobenzamide](/img/structure/B4751834.png)
![4-(ethylsulfonyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B4751840.png)
![4-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4751853.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4751867.png)
![methyl 2-({[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4751874.png)
![N-[2-(diethylamino)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4751877.png)
![1-(4-bromophenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4751879.png)
![N-{[(1-benzyl-4-piperidinyl)amino]carbonothioyl}propanamide](/img/structure/B4751888.png)